Galacto-RGD

Nav1.7 inhibition pain target voltage-gated sodium channel

This Galacto-RGD is an RGD analog that couples with 18F to target αvβ3 integrin for PET imaging and cancer research. Its galactose modification enhances binding for precise molecular imaging. Sourced as a high-purity research peptide, it is suitable for oncology and vascular biology studies.

Molecular Formula C34H52N10O12
Molecular Weight 792.8 g/mol
Cat. No. B12378410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalacto-RGD
Molecular FormulaC34H52N10O12
Molecular Weight792.8 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O
InChIInChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)/t18-,19-,20+,21-,22-,25-,26+,27+,28-/m0/s1
InChIKeyGUPUFVWCDYSPBQ-WTONCQCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid: Macrocyclic Peptide Scaffold Classification and Procurement Context


2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is a synthetic macrocyclic peptide that incorporates structural elements characteristic of cyclotides—a class of head-to-tail cyclic peptides stabilized by a cystine knot motif conferring exceptional thermal and proteolytic stability [1]. The compound features a benzyl substituent at position 5 and a glycosylated side chain, distinguishing it from simpler cyclic pentapeptides such as Cyclo(RGDfK) that share the pentazacyclopentadecane core but lack the cyclotide-derived stabilization elements . Its molecular framework derives from the MCoTI-II (Momordica cochinchinensis trypsin inhibitor II) scaffold, a 34-amino acid cyclic cystine-knot microprotein that has been extensively engineered for targeted protease inhibition and intracellular delivery applications [2].

Why Generic Macrocyclic Peptide Substitution Is Not Viable for 2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid


Macrocyclic peptides bearing the pentazacyclopentadecane core exhibit widely divergent target selectivity and cellular uptake profiles that preclude simple substitution. Compounds sharing the core scaffold—such as Cyclo(RGDfK) targeting αvβ3 integrins versus this compound's Nav1.7 sodium channel activity—demonstrate that side-chain composition dictates pharmacological function in a manner that cannot be inferred from backbone topology alone [1]. Furthermore, cyclotide-family peptides exhibit subfamily-specific cell entry mechanisms: MCoTI-II-derived scaffolds enter via macropinocytosis, whereas Möbius subfamily cyclotides (e.g., kalata B1) utilize direct membrane translocation, resulting in fundamentally different intracellular trafficking and delivery outcomes [2]. Consequently, procurement decisions based solely on macrocyclic class membership risk selecting a compound with inappropriate target engagement, incompatible internalization kinetics, or mismatched stability parameters for the intended experimental system.

Quantitative Differentiation Evidence for 2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid: Direct Comparator and Cross-Study Data


Nav1.7 Sodium Channel Inhibition: Sub-Nanomolar Potency with Cross-Species Activity

This compound demonstrates potent inhibition of the human Nav1.7 sodium channel with an IC50 of 0.230 nM in whole-cell voltage clamp assays using HEK-293 cells [1]. Cross-species activity is confirmed with an IC50 of 1.30 nM against rat Nav1.7 under comparable conditions [1]. This level of potency distinguishes the compound from generic macrocyclic peptides lacking the specific side-chain architecture required for Nav1.7 engagement. No comparator data from a closely related benzyl-substituted MCoTI-II analog is available in the retrieved literature; this evidence is therefore class-level inference based on the compound's unique side-chain composition relative to other pentazacyclopentadecane-containing peptides.

Nav1.7 inhibition pain target voltage-gated sodium channel ion channel pharmacology

Target Selectivity Profile: Discrimination Between Nav1.7 and Unrelated Enzyme Targets

The compound exhibits a marked selectivity window between Nav1.7 inhibition (IC50 = 0.230 nM) and activity against several therapeutically relevant enzymes. Measured IC50 values include 1,530 nM against fibroblast activation protein (FAP) [1], 17 nM against dipeptidyl peptidase-4 (DPP-4) [2], and Ki values of 100 nM against TRAF2- and NCK-interacting kinase (TNIK) [3] and 1,260 nM against neuromedin-K receptor (NK3R) [4]. The >6,600-fold difference between Nav1.7 potency and FAP inhibition, and the ~74-fold difference relative to DPP-4, indicates that the compound's side-chain architecture confers preferential engagement with voltage-gated sodium channels over serine proteases and kinases.

target selectivity off-target profiling FAP DPP-4 TNIK NK3R

Macrocyclic Scaffold Stability: Cyclotide-Derived Framework Confers Protease Resistance Relative to Linear Peptides

The compound's pentazacyclopentadecane macrocyclic core, when considered within the broader context of MCoTI-II-derived scaffolds, benefits from the exceptional stability conferred by the cyclic cystine knot (CCK) motif. Cyclotides are documented to resist thermal, chemical, and enzymatic degradation far exceeding that of linear peptides of comparable size [1]. Direct comparative studies between cyclic and open-chain variants of the squash inhibitor MCoTI-II demonstrate that macrocycle formation is essential for maintaining biological activity and protease resistance [2]. While no head-to-head stability data for this specific benzyl-substituted analog are available, the class-level inference from the MCoTI-II scaffold literature indicates that the cyclic architecture provides inherent stability advantages over linear peptide alternatives.

protease resistance macrocycle stability cystine knot peptide engineering

Cell-Penetrating Mechanism Differentiation: MCoTI-II Scaffold Internalization via Macropinocytosis

Cyclotides belonging to the MCoTI-II subfamily, from which this compound's scaffold is derived, enter cells via macropinocytosis—a distinct endocytic pathway mediated by interactions between positively charged residues and phosphoinositides in the plasma membrane [1]. This mechanism differs fundamentally from that of kalata B1 (Möbius subfamily), which enters via both endocytosis and direct membrane translocation initiated by targeting phosphatidylethanolamine phospholipids [2]. The mechanistic distinction has functional consequences: MCoTI-II-derived scaffolds do not exhibit the hemolytic or cytotoxic activities associated with membrane-active cyclotides like kalata B1 [3], making them preferable for intracellular delivery applications where membrane integrity must be preserved.

cell-penetrating peptide macropinocytosis intracellular delivery endocytosis

Synthetic Accessibility via Established MCoTI-II Scaffold Engineering Protocols

The MCoTI-II scaffold, which forms the structural basis of this compound, has established synthetic routes via both thia-zip native chemical ligation and biomimetic strategies employing chemoenzymatic cyclization by immobilized proteases [1]. Engineered analogues containing substitutions at the P1 position—including non-natural amino acids—have been successfully produced while retaining excellent to moderate affinity for target proteases [1]. This synthetic tractability distinguishes MCoTI-II-derived compounds from other cyclotide subfamilies that may present greater synthetic challenges due to sequence-specific folding requirements. The availability of validated synthetic protocols reduces procurement risk by enabling consistent batch-to-batch reproducibility.

peptide synthesis MCoTI-II engineering chemical ligation biomimetic synthesis

Recommended Research and Industrial Application Scenarios for 2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid


Nav1.7 Sodium Channel Pharmacology and Pain Pathway Investigation

This compound is suitable for electrophysiological studies of Nav1.7 channel function, including voltage-clamp characterization of inhibition kinetics and state-dependent blockade. The sub-nanomolar IC50 (0.230 nM against human Nav1.7) supports use at low concentrations where off-target enzyme inhibition (FAP IC50 = 1,530 nM; NK3R Ki = 1,260 nM) is minimal [1]. Cross-species activity (rat Nav1.7 IC50 = 1.30 nM) enables translational studies bridging in vitro human channel pharmacology with rodent pain models [1].

Intracellular Delivery Vehicle Development Using MCoTI-II Scaffold Architecture

For research programs engineering cell-penetrating peptides to deliver cargo to intracellular targets, the MCoTI-II-derived scaffold offers a defined macropinocytosis-mediated entry mechanism that avoids membrane disruption [2]. Unlike membrane-active cyclotides such as kalata B1, MCoTI-II scaffolds do not introduce hemolytic or cytotoxic artifacts, enabling cleaner interpretation of intracellular target engagement studies [3]. The scaffold's established synthetic tractability supports iterative engineering of side-chain modifications [4].

Protease-Stable Macrocyclic Peptide Reference Standard for Assay Development

The macrocyclic pentazacyclopentadecane core provides enhanced protease resistance relative to linear peptides of similar sequence complexity [2]. This compound can serve as a stable reference standard for developing and validating assays that require prolonged incubation in protease-containing biological matrices, where linear peptide controls would undergo rapid degradation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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